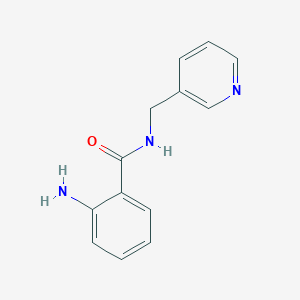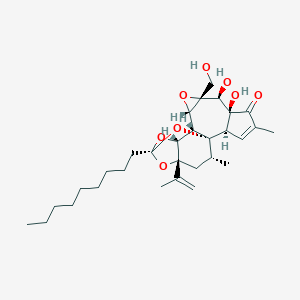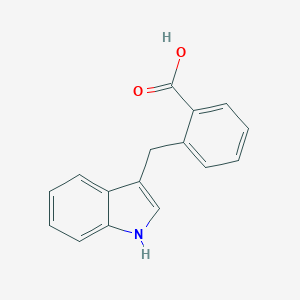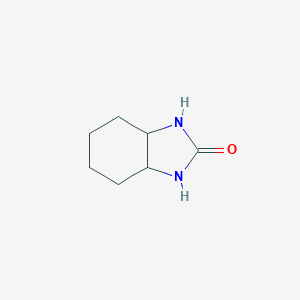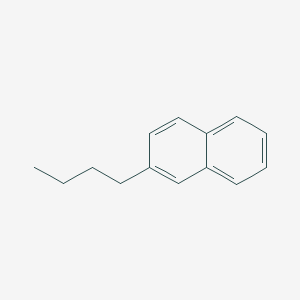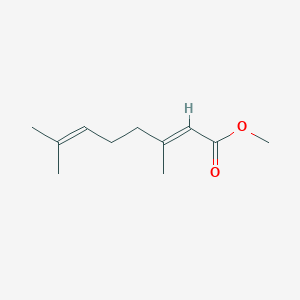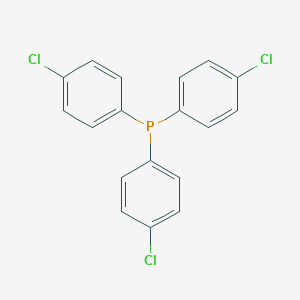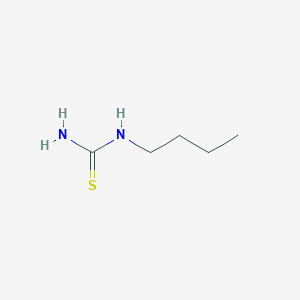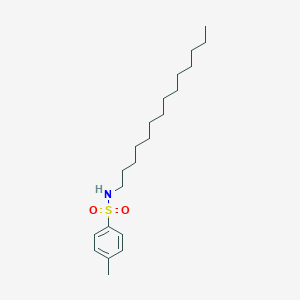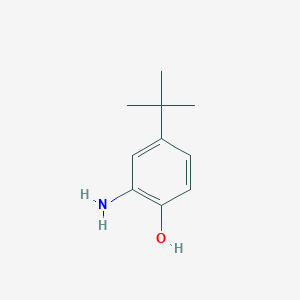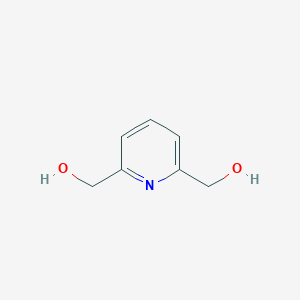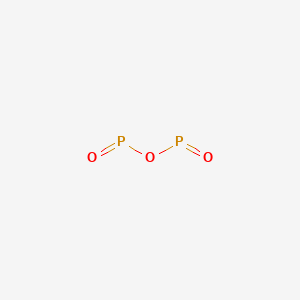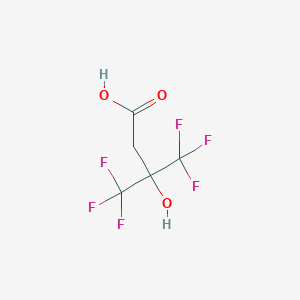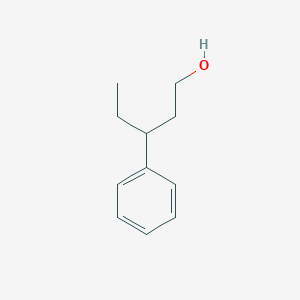
3-Phenyl-3-pentanol
説明
Synthesis Analysis
The synthesis of 3-Phenyl-3-pentanol can be approached through various chemical reactions, similar to those used for synthesizing other related compounds. For example, 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-phenyl-3-pentanol was prepared through a Cannizzaro-type disproportionation reaction (Jiang et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-(phenylthio)pentane-2,4-dione, has been investigated using Density Functional Theory (DFT) calculations, which offer insights into the geometric and electronic structures that could be analogous to those of 3-Phenyl-3-pentanol (Tayyari et al., 2008).
Chemical Reactions and Properties
3-Phenyl-3-pentanol can undergo various chemical reactions typical for tertiary alcohols, including oxidation and substitution. For example, phenyl substitution reactions have been studied in the context of 3-bromo-2,4-pentanedionate metal complexes, providing insight into potential reactions that could also apply to 3-Phenyl-3-pentanol (Nakano et al., 2001).
Physical Properties Analysis
The physical properties of 3-Phenyl-3-pentanol, such as melting point, boiling point, and solubility, would be determined by its molecular structure. Although specific data for 3-Phenyl-3-pentanol is not provided, studies on related fragrance materials like 1-phenyl-3-methyl-3-pentanol offer insights into these properties, which typically include evaluations of physical state, density, and refractive index (Scognamiglio et al., 2012).
Chemical Properties Analysis
The chemical properties of 3-Phenyl-3-pentanol would include reactivity with acids and bases, behavior in chemical syntheses, and interactions with other organic and inorganic compounds. While specific information for 3-Phenyl-3-pentanol is not directly available, analyses of similar substances provide valuable information. For example, research on the hydrogen bond strength and vibrational assignment in derivatives of pentane-2,4-dione helps understand the chemical behavior of related compounds (Zahedi-Tabrizi et al., 2015).
科学的研究の応用
Plant Immunity Enhancement
Gaseous 3-pentanol, a derivative closely related to 3-Phenyl-3-pentanol, has been shown to prime plant immunity against bacterial pathogens in Arabidopsis. This priming effect involves salicylic acid and jasmonic acid-dependent signaling pathways. The exposure to 3-pentanol vapor increases the expression of Pathogenesis-Related (PR) genes, indicating an immune response activation against Pseudomonas syringae pv. tomato DC3000 (Song, Choi, & Ryu, 2015).
Fragrance Material Review
A review of 1-phenyl-3-methyl-3-pentanol, a compound structurally similar to 3-Phenyl-3-pentanol, addresses its use as a fragrance ingredient. The study provides a detailed summary of toxicology and dermatology papers related to this fragrance ingredient, contributing to the safety assessment for its use in fragrances (Scognamiglio, Jones, Letizia, & Api, 2012).
Biofuel Production
Research into the synthesis of pentanol isomers, including efforts to produce them via engineered microorganisms, highlights the potential application of 3-Phenyl-3-pentanol and its derivatives as biofuels. These isomers are considered for use due to their energy content and compatibility with existing fuel infrastructure (Cann & Liao, 2009).
Atmospheric Chemistry
The atmospheric chemistry of 3-pentanol, investigating the kinetics, mechanisms, and products of its oxidation initiated by Cl atoms and OH radicals, provides insights into the environmental fate of 3-Phenyl-3-pentanol derivatives. This research is crucial for understanding the impact of volatile organic compounds on air quality and climate change (Hurley et al., 2005).
Autoignition Study
An experimental and modeling study focusing on the autoignition of 3-pentanol explores its potential as an alternative fuel. The study includes shock tube experiments and kinetic modeling, providing valuable data for the development of biofuels and additives for modern engines (Feng et al., 2021).
Safety And Hazards
特性
IUPAC Name |
3-phenylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCPOPNECJIJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935470 | |
| Record name | 3-Phenylpentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-3-pentanol | |
CAS RN |
1565-71-5 | |
| Record name | 1565-71-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1565-71-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylpentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1565-71-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



